molecular formula C6H6N2O3 B13025092 6-Methyl-4-nitropyridin-2(1H)-one

6-Methyl-4-nitropyridin-2(1H)-one

Katalognummer: B13025092
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: XSFPZYBOJWUEEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and a nitro group at the 4th position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-nitropyridin-2(1H)-one typically involves the nitration of 6-methylpyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-4-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Methyl-4-aminopyridin-2(1H)-one.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

    Oxidation: 6-Carboxy-4-nitropyridin-2(1H)-one.

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-nitropyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Methyl-4-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitropyridin-2(1H)-one: Lacks the methyl group at the 6th position.

    6-Methylpyridin-2(1H)-one: Lacks the nitro group at the 4th position.

    4-Aminopyridin-2(1H)-one: Contains an amino group instead of a nitro group at the 4th position.

Uniqueness

6-Methyl-4-nitropyridin-2(1H)-one is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H6N2O3

Molekulargewicht

154.12 g/mol

IUPAC-Name

6-methyl-4-nitro-1H-pyridin-2-one

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-6(9)7-4/h2-3H,1H3,(H,7,9)

InChI-Schlüssel

XSFPZYBOJWUEEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=O)N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.